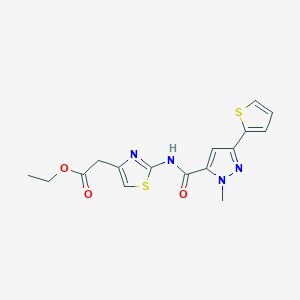![molecular formula C17H14N2O5S2 B2819768 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-06-2](/img/structure/B2819768.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is related to a class of compounds that modulate the activity of the GLP-1 receptor . These compounds, including the one you mentioned, could potentially be used in the treatment or prevention of diseases where the GLP-1 receptor plays a role .
Chemical Reactions Analysis
There is a mention of a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents . This might be related to the compound you mentioned, but the connection isn’t clear.Scientific Research Applications
Antimalarial and Antiviral Applications
A theoretical investigation of sulfonamide derivatives, which include structures similar to the compound , highlighted their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity and were characterized by favorable ADMET properties. Notably, certain derivatives demonstrated excellent selectivity and efficacy against malaria, with promising interactions against SARS-CoV-2 main protease and spike glycoprotein, suggesting a potential application in antiviral therapy (Fahim & Ismael, 2021).
Anticancer Research
In the realm of anticancer research, derivatives of benzothiazole, which share a core structural motif with the compound of interest, have been synthesized and tested against various human tumor cell lines. Some of these compounds showed considerable anticancer activity, highlighting the significance of the benzothiazole moiety and its derivatives in the design of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Properties
Several studies focused on the synthesis and evaluation of novel sulfonamide derivatives for their antimicrobial activity. These compounds displayed good to excellent activity against a range of bacterial strains, underscoring their potential as leads for developing new antimicrobial agents. Furthermore, some derivatives were found to possess significant antioxidant properties, indicating their dual functionality and therapeutic potential (Fahim & Ismael, 2019).
Enzyme Inhibition for Therapeutic Use
The enzyme inhibitory activities of sulfonamide derivatives, particularly against α-glucosidase and acetylcholinesterase, were investigated, revealing compounds with substantial inhibitory effects. These findings suggest potential therapeutic applications in managing conditions like diabetes and Alzheimer's disease, highlighting the versatility of these compounds in targeting various enzymes relevant to disease pathogenesis (Abbasi et al., 2019).
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)11-4-2-10(3-5-11)6-16(20)19-17-18-12-7-13-14(24-9-23-13)8-15(12)25-17/h2-5,7-8H,6,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCULLSZOVOYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2819686.png)
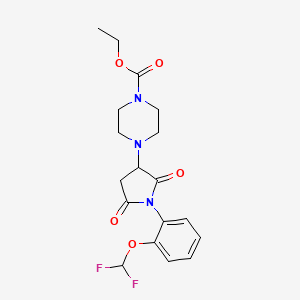
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)
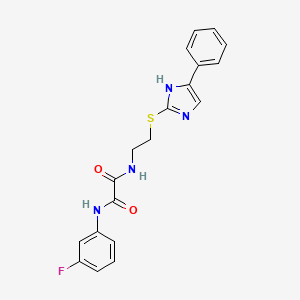
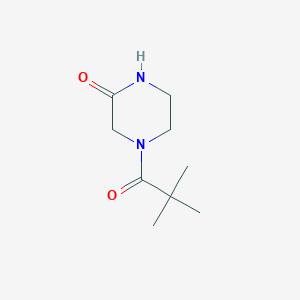

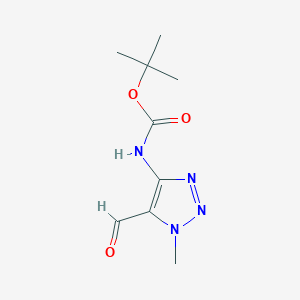
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
